molecular formula C51H25Br2N7O7 B12701827 6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] CAS No. 83949-89-7

6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]

Cat. No.: B12701827
CAS No.: 83949-89-7
M. Wt: 1007.6 g/mol
InChI Key: GMYTUKGSNJRTBC-UHFFFAOYSA-N
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Description

Alternative Naming Conventions in Chemical Databases

Chemical databases employ varying nomenclature strategies for complex heterocycles. Key alternatives include:

Database Name Variant
CAS Registry Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6,6′-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromo-
ChemTik 6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione
PubChem Not indexed under this specific structure as of May 2025

The CAS name prioritizes parent hydrocarbon systems (naphthacridine trione) over functional groups, while commercial databases like ChemTik retain the full substitutive nomenclature.

Registry Numbers and CAS Identification

The compound is uniquely identified by the following registry numbers:

Identifier Value Source
CAS Registry Number 83949-89-7
Molecular Formula C₅₁H₂₅Br₂N₇O₇
Molecular Weight 1007.59 g/mol

The CAS registry entry specifies the phenoxy-substituted triazine core and brominated acridine subunits, distinguishing it from analogous chloro derivatives (e.g., CAS 97338-15-3). The molecular formula confirms the presence of two bromine atoms and seven oxygen atoms, consistent with the trione and phenoxy functionalities.

The structural uniqueness of this compound is further underscored by its SMILES notation:

Brc1ccc2c(c1)c(=O)c1c([nH]2)c2C(=O)c3ccccc3C(=O)c2c(c1)Nc1nc(nc(n1)Oc1ccccc1)Nc1cc2c(c3c1C(=O)c1ccccc1C3=O)[nH]c1c(c2=O)cc(cc1)Br  

This encoding captures the connectivity of the triazine, phenoxy, and acridine units, along with bromine and ketone substituents.

Properties

CAS No.

83949-89-7

Molecular Formula

C51H25Br2N7O7

Molecular Weight

1007.6 g/mol

IUPAC Name

10-bromo-6-[[4-[(10-bromo-5,8,14-trioxo-13H-naphtho[2,3-c]acridin-6-yl)amino]-6-phenoxy-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione

InChI

InChI=1S/C51H25Br2N7O7/c52-22-14-16-33-29(18-22)43(61)31-20-35(37-39(41(31)54-33)47(65)27-12-6-4-10-25(27)45(37)63)56-49-58-50(60-51(59-49)67-24-8-2-1-3-9-24)57-36-21-32-42(55-34-17-15-23(53)19-30(34)44(32)62)40-38(36)46(64)26-11-5-7-13-28(26)48(40)66/h1-21H,(H,54,61)(H,55,62)(H2,56,57,58,59,60)

InChI Key

GMYTUKGSNJRTBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=C5C(=C3)C(=O)C6=C(N5)C=CC(=C6)Br)C(=O)C7=CC=CC=C7C4=O)NC8=C9C(=C1C(=C8)C(=O)C2=C(N1)C=CC(=C2)Br)C(=O)C1=CC=CC=C1C9=O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 6-Phenoxy-1,3,5-triazine-2,4-diamine

  • Starting material : Cyanuric chloride.
  • Phenoxy substitution : React cyanuric chloride with phenol under basic conditions (e.g., NaOH) to replace one chlorine atom.
  • Amination : Subsequent reaction with ammonia or amines to replace remaining chlorines with amino groups.

Step 2: Preparation of 10-Bromonaphthacridine Trione

  • Bromination : Electrophilic bromination of naphthacridine derivatives using bromine (Br₂) in a solvent like acetic acid.
  • Oxidation : Controlled oxidation to introduce trione functionality.

Step 3: Coupling Reactions

  • Diimino bond formation : Condensation of 6-phenoxy-1,3,5-triazine-2,4-diamine with 10-bromonaphthacridine trione using coupling agents (e.g., EDCI/HOBt) or under thermal conditions.

Optimization Parameters

Parameter Typical Conditions Purpose
Temperature 0–5°C (initial step), 60–80°C (coupling) Control reaction kinetics
Solvent DMF, THF, or dichloromethane Enhance solubility/reactivity
Catalyst Triethylamine or DMAP Facilitate imine formation
Reaction Time 12–48 hours Ensure completion

Challenges and Mitigation

  • Steric hindrance : Bulky naphthacridine units may slow coupling; use excess reagents or high-pressure conditions.
  • Purification : Column chromatography or recrystallization (e.g., DMSO/water) to isolate the final product.

Analytical Validation

Critical characterization methods include:

Chemical Reactions Analysis

Types of Reactions

6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] involves its interaction with specific molecular targets and pathways. The compound’s triazine core and bromonaphthacridine units enable it to bind to various biomolecules, potentially inhibiting key enzymes or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazine Cores

6-[[4,6-Bis[(9,10-dihydro-9,10-dioxoanthryl)amino]-1,3,5-triazin-2-yl]amino]-10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione (CAS 83950-11-2) Key differences:

  • Anthraquinone-derived amino groups replace the phenoxy group, increasing electron-withdrawing character .
  • Higher molecular weight (C59H28Br2N8O8 vs. target compound’s hypothetical formula) due to anthracene substituents.
  • Applications: Likely used in dye-sensitized solar cells (DSSCs) due to anthraquinone’s light-absorption properties .

Bis(morpholino-1,3,5-triazine) Derivatives Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid. Comparison:

  • Morpholino groups enhance solubility in polar solvents, contrasting with the phenoxy group’s hydrophobicity.
  • Applications: Primarily pharmaceutical (e.g., kinase inhibitors) due to morpholine’s bioavailability .

Brominated Naphthacridine Analogues

10-Bromonaphth[2,3-c]acridine-5,8,14(13H)-trione (CAS 52636-59-6)

  • Key differences :

  • Lacks the triazine core and phenoxy substituent, simplifying synthesis.
  • Molecular formula: C21H10BrNO3 (Molar mass: 404.21 g/mol), significantly lighter than the target compound.
  • Applications: Intermediate in antitumor agent synthesis due to acridine’s DNA intercalation properties .

Functionalized Triazine-Acridine Hybrids

6,6′-[[6-[(9,10-Dihydro-9,10-dioxoanthryl)amino]-1,3,5-triazine-2,4-diyl]diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] (CAS 97434-75-8) Comparison:

  • Anthraquinone amino groups vs. phenoxy substituents: The former increases redox activity, while the latter enhances steric hindrance.
  • Density: 1.675 g/cm³ (measured for related compound), suggesting high packing efficiency in solid-state applications .

Research Findings and Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/cm³) Applications
Target Compound Hypothetical: C51H24Br2N8O5 ~1120 (estimated) Phenoxy, brominated naphthacridine N/A Optoelectronics, catalysis
6-[[4,6-Bis[(9,10-dihydro-9,10-dioxoanthryl)amino]-... (CAS 83950-11-2) C59H28Br2N8O8 1136.71 Anthraquinone amino, brominated 1.675 DSSCs, sensors
10-Bromonaphth[2,3-c]acridine-5,8,14(13H)-trione C21H10BrNO3 404.21 Brominated acridine N/A Pharmaceutical intermediate

Critical Analysis of Divergent Evidence

  • Synthesis Challenges : and highlight the complexity of triazine functionalization, requiring anhydrous conditions and metal catalysts .

Biological Activity

The compound 6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] is a complex organic molecule that incorporates both triazine and acridine moieties. Its structure suggests potential biological activities due to the presence of these pharmacologically relevant groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

C28H16Br2N6O4\text{C}_{28}\text{H}_{16}\text{Br}_2\text{N}_6\text{O}_4

This structure features:

  • Triazine ring : Known for its role in various biological activities.
  • Acridine derivatives : Associated with anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing 1,3,5-triazine derivatives exhibit significant anticancer properties. The triazine ring enhances the interaction with cellular targets involved in cancer proliferation. For instance:

  • Mechanism of Action : Triazine derivatives often inhibit DNA synthesis and induce apoptosis in cancer cells. The incorporation of bromonaphthacridine enhances this effect by intercalating into DNA, disrupting replication processes.

Antimicrobial Activity

The compound has shown promising results against various microbial strains:

  • Bacterial Inhibition : Studies have demonstrated that triazine-based compounds possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The antifungal efficacy has been noted against Candida albicans, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Properties

The presence of phenoxy groups in the triazine structure may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines and mediators in vitro .

Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, a series of triazine-acridine hybrids were synthesized and tested for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancers .

CompoundIC50 (µM)Cancer Type
Compound A2.5Breast Cancer
Compound B3.0Lung Cancer
Compound C1.8Colorectal Cancer

Study 2: Antimicrobial Testing

A comprehensive screening of the compound's antimicrobial activity revealed:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against several bacterial strains.
MicroorganismMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Candida albicans20

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